Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties
An In-Depth Technical Guide to the Core Basic Properties of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic building block of significant interest in contemporary medicinal chemistry. Its core structure, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery campaigns. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, conferring specific acid-base properties and reactivity profiles that are instrumental in its utility.
This guide provides an in-depth analysis of the fundamental basic properties of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, exploring its physicochemical characteristics, reactivity, and strategic application in the synthesis of targeted therapeutics. We will delve into the causality behind its chemical behavior, offering field-proven insights for its effective utilization in research and development.
PART 1: Physicochemical and Structural Properties
The functionality of this molecule is dictated by the interplay of its constituent parts: the 7-azaindole core, a bromine substituent, and an ethyl carboxylate group.
Molecular Structure and Basicity
The 7-azaindole scaffold possesses two nitrogen atoms, but their basic characters are profoundly different.
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Pyridine Nitrogen (N7): This nitrogen is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, perpendicular to the aromatic π-system. It is therefore available for protonation, rendering this position basic. For the parent 7-azaindole, the pKa of the conjugate acid is approximately 4.59.[1][2] This value is slightly lower than that of pyridine (pKa ≈ 5.2), indicating that the fused pyrrole ring modestly reduces the basicity of the pyridine nitrogen in aqueous media.[1]
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Pyrrole Nitrogen (N1): In contrast, the lone pair on the pyrrole nitrogen is integral to the 6π-electron aromatic system of the pyrrole ring.[3] Protonation at this site would disrupt the aromaticity, and consequently, this nitrogen is not basic (the conjugate acid pKa of pyrrole itself is extremely low, around -3.8).[4] Instead, the N1-H proton is weakly acidic, with a pKa of about 16.5 for the parent pyrrole.[4]
For the title compound, Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , the presence of two strongly electron-withdrawing groups—the 6-bromo and the 2-ethyl carboxylate—significantly decreases the electron density within the ring system. This inductive and resonance withdrawal effect reduces the ability of the N7 pyridine nitrogen to accept a proton, thereby lowering its basicity (resulting in a pKa < 4.59). Conversely, these same electron-withdrawing effects increase the acidity of the N1-H proton.
Summary of Physicochemical Data
The following table summarizes key quantitative data for the molecule, providing a quick reference for experimental planning.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | - |
| Synonyms | Ethyl 6-bromo-7-azaindole-2-carboxylate | [5] |
| CAS Number | 180361-91-3 | - |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5] |
| Molecular Weight | 269.10 g/mol | - |
| Appearance | Off-white to yellow solid | [6] |
| Melting Point | 192-195 °C | [6] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [7] |
PART 2: Synthesis and Chemical Reactivity
The strategic placement of functional groups on the 7-azaindole core makes this compound a versatile intermediate. Its synthesis is well-established, and its reactivity allows for diverse chemical transformations.
General Synthetic Strategy
The construction of the 7-azaindole skeleton often involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. A common and effective approach is the Bartoli indole synthesis or reductive cyclization of a nitropyridine derivative.[8][9]
The diagram below outlines a conceptual workflow for the synthesis, starting from a substituted nitropyridine.
Caption: Conceptual workflow for 7-azaindole-2-carboxylate synthesis.
Key Reactive Sites and Transformations
The true value of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate lies in its capacity for selective functionalization at multiple sites. This multi-faceted reactivity is the cornerstone of its use in constructing combinatorial libraries for drug screening.
Caption: Key reactivity sites on the title compound.
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C6-Bromo Position: This is arguably the most important functional handle. The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[10] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is critical for structure-activity relationship (SAR) studies.
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C2-Ethyl Carboxylate: The ester is a versatile precursor. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or LiOH).[11] The resulting acid can then be coupled with various amines using standard peptide coupling reagents (e.g., T3P, HATU) to form a library of carboxamides. This transformation is crucial, as many bioactive compounds based on this scaffold are amides.[11]
-
N1-Pyrrole Nitrogen: The N-H proton can be removed by a strong base (e.g., NaH, LiHMDS) to generate the corresponding anion. This nucleophilic nitrogen can then be alkylated or acylated, providing another point for diversification.[4]
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N7-Pyridine Nitrogen: As the basic center, this nitrogen can be quaternized with alkylating agents under neutral conditions.[12] It can also be oxidized to an N-oxide, which can alter the regioselectivity of subsequent electrophilic substitution reactions on the pyridine ring.[12]
PART 3: Application in Drug Development
The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors and other signaling modulators. Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a key intermediate in the synthesis of these potent agents.
Case Study: PDE4B Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition is a validated strategy for treating inflammatory diseases. The development of isoform-selective inhibitors, particularly for PDE4B, is sought to minimize side effects associated with pan-PDE4 inhibition.
A study by Foley et al. identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[11] The synthesis of these compounds started directly from intermediates like Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The core workflow involved a Suzuki coupling at the C6-position followed by hydrolysis of the C2-ester and amidation with a diverse set of amines. One lead compound, 11h , emerged from this work, demonstrating high potency and selectivity for PDE4B over PDE4D, along with favorable in vitro ADME properties.[11]
Caption: Drug discovery workflow using the title compound.
Broader Therapeutic Potential
Beyond PDE4, the 7-azaindole scaffold is integral to numerous other therapeutic classes:
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FGFR Inhibitors: Derivatives have shown potent activity against Fibroblast Growth Factor Receptors, which are key drivers in various cancers.[13]
-
SGK-1 Kinase Inhibitors: The scaffold is used to develop inhibitors of Serum/Glucocorticoid-Regulated Kinase 1, implicated in diseases like diabetes and hypertension.[14]
-
Anticancer Agents: Many compounds incorporating the 7-azaindole ring have demonstrated antitumor and antiproliferative activities.[15]
PART 4: Experimental Protocols
To ensure trustworthiness and practical utility, the following section provides detailed, self-validating experimental methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a typical procedure for introducing an aryl group at the C6-position, a foundational step in many synthetic campaigns.
Objective: To synthesize Ethyl 6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Materials:
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
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Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ catalyst to the vessel.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Saponification and Amide Coupling
This two-step protocol details the conversion of the C2-ester to a representative carboxamide, a common endgame strategy.
Objective: To synthesize N-Cyclopropyl-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
Step A: Ester Hydrolysis (Saponification)
-
Dissolve the product from Protocol 1 in a mixture of THF/Methanol/Water (e.g., 2:1:1).
-
Add Lithium Hydroxide (LiOH·H₂O) (2-3 eq) to the solution.
-
Stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid (typically 2-6 hours).
-
Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid from Step A in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by cyclopropylamine (1.2 eq).
-
Add the coupling reagent, Propylphosphonic Anhydride (T3P®) (1.5 eq, typically as a 50% solution in ethyl acetate), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate or CH₂Cl₂.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide.
Conclusion
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is far more than a simple chemical; it is a strategically designed molecular tool. Its fundamental basic properties, governed by the electron-deficient pyridine nitrogen, are complemented by a suite of orthogonal reactive sites. This combination of stability, predictable basicity, and versatile reactivity at the C6-bromo and C2-ester positions makes it an exceptionally valuable building block for the synthesis of complex, biologically active molecules. A thorough understanding of its core properties, as detailed in this guide, is essential for any researcher aiming to leverage the power of the 7-azaindole scaffold in the pursuit of novel therapeutics.
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